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molecular formula C4H9NO4S B175866 N-(methylsulfonyl)-beta-alanine CAS No. 105611-92-5

N-(methylsulfonyl)-beta-alanine

Cat. No. B175866
M. Wt: 167.19 g/mol
InChI Key: WWQSOJVZBSHWEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04696913

Procedure details

22.3 g of β-alanine are dissolved in 125 ml of 2N MeOH. 20 ml of methanesulfonyl chloride and 145 ml of 2N NaOH are simultaneously added dropwise at 0°-5° C., with vibromixing, and the mixture is vibrated at room temperature for 3 hours. The solution is extracted with ether and the extract is diluted to 400 ml and stirred with a strongly acid ion exchanger (Lewatit® S 100) until the pH reaches about 2. The solution is then evaporated to dryness in vacuo. The residue is taken up in ethyl acetate, the mixture is dried over sodium sulfate and DCA is added until an alkaline reaction is obtained. The precipitate which separates out is filtered off, washed with ethyl acetate and ether, dried and recrystallized from tetrahydrofuran.
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
145 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5].[CH3:7][S:8](Cl)(=[O:10])=[O:9].[OH-].[Na+]>CO>[CH3:7][S:8]([NH:1][CH2:2][CH2:3][C:4]([OH:6])=[O:5])(=[O:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
NCCC(=O)O
Name
Quantity
125 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
145 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred with a strongly acid ion exchanger (Lewatit® S 100) until the pH
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with ether
ADDITION
Type
ADDITION
Details
the extract is diluted to 400 ml
CUSTOM
Type
CUSTOM
Details
The solution is then evaporated to dryness in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the mixture is dried over sodium sulfate and DCA
ADDITION
Type
ADDITION
Details
is added until an alkaline reaction
CUSTOM
Type
CUSTOM
Details
is obtained
FILTRATION
Type
FILTRATION
Details
The precipitate which separates out is filtered off
WASH
Type
WASH
Details
washed with ethyl acetate and ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from tetrahydrofuran

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
CS(=O)(=O)NCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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